Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate

Description

Historical Context of Cobalt(III)-Phenanthroline Coordination Complexes

The development of cobalt(III)-phenanthroline complexes emerged from early 20th-century investigations into coordination chemistry. Alfred Werner’s pioneering work on stereochemistry in 1912, including the resolution of enantiomers in iron-phenanthroline complexes, laid the groundwork for understanding the chiral properties of octahedral metal centers. Phenanthroline itself was first synthesized in 1888 by Fritz Blau via the pyrolysis of copper(II) pyridine-2-carboxylate, though its coordination potential remained unexplored until Werner’s studies.

Cobalt(III) complexes gained prominence due to their kinetic inertness, enabling detailed structural analyses. The incorporation of three bidentate phenanthroline ligands around a cobalt(III) center created a stable, low-spin $$d^6$$ configuration, as demonstrated by magnetic susceptibility studies in the 1920s. This stability contrasted with labile cobalt(II) species, making the tris(phenanthroline) architecture a model system for probing electron transfer mechanisms and ligand field effects.

Molecular Formula and Structural Significance of the Pentahydrate Form

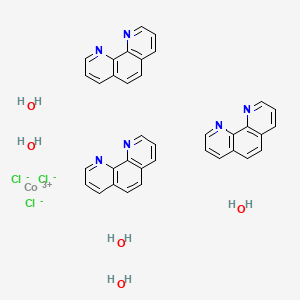

The compound’s molecular formula, $$ \text{C}{36}\text{H}{34}\text{Cl}3\text{CoN}6\text{O}_5 $$, reveals critical structural features:

- Coordination Sphere : A central cobalt(III) ion bound to three phenanthroline ligands (each providing two nitrogen donors), forming an octahedral geometry.

- Counterions : Three chloride ions balance the +3 charge of the $$[\text{Co}(\text{phen})_3]^{3+}$$ cation.

- Hydration : Five water molecules occupy the crystal lattice, influencing solubility and stability.

Structural Comparison of Hydrated Cobalt Complexes

| Property | This compound | Hexaaquachromium(III) Chloride |

|---|

Properties

CAS No. |

15406-83-4 |

|---|---|

Molecular Formula |

C36H34Cl3CoN6O5 |

Molecular Weight |

796.0 g/mol |

IUPAC Name |

cobalt(3+);1,10-phenanthroline;trichloride;pentahydrate |

InChI |

InChI=1S/3C12H8N2.3ClH.Co.5H2O/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;3*1H;;5*1H2/q;;;;;;+3;;;;;/p-3 |

InChI Key |

HBKKJECUBQVSOC-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate generally follows a coordination reaction between cobalt(III) salts and 1,10-phenanthroline ligands in aqueous solution, often under mild heating and stirring conditions. The cobalt(III) source is commonly cobalt(III) chloride or cobalt(II) salts oxidized in situ.

- Dissolve cobalt(III) chloride hexahydrate in distilled water.

- Add 1,10-phenanthroline ligand in stoichiometric excess (usually 3:1 ligand to cobalt molar ratio).

- Stir the mixture at room temperature or slightly elevated temperature (around 50–60 °C) for several hours.

- The complex precipitates as a solid, which is filtered, washed, and recrystallized from water or aqueous ethanol to obtain the pentahydrate form.

This method yields the this compound as orange to red crystals, which are then characterized by elemental analysis, UV-Vis, FT-IR, and X-ray crystallography to confirm composition and structure.

Detailed Synthetic Variations and Conditions

| Step | Reagents & Conditions | Description & Notes |

|---|---|---|

| 1. Preparation of cobalt(III) precursor | Use CoCl3·6H2O or oxidize Co(II) salts (e.g., CoCl2) with an oxidizing agent such as hydrogen peroxide or air | Ensures cobalt is in +3 oxidation state for complexation |

| 2. Ligand addition | Add 3 equivalents of 1,10-phenanthroline dissolved in water or ethanol | Stoichiometric control critical for tris complex formation |

| 3. Reaction conditions | Stir at room temperature or heat gently (40–60 °C) for 2–6 hours | Promotes complexation and precipitation |

| 4. Isolation | Filter precipitate, wash with cold water and ethanol | Removes unreacted ligands and salts |

| 5. Recrystallization | Dissolve crude product in minimal hot water or aqueous ethanol, then cool slowly | Yields pure pentahydrate crystals suitable for characterization |

Characterization and Yield Data

Research Findings on Preparation Optimization

- Effect of pH: Maintaining slightly acidic to neutral pH favors complex stability and crystallization.

- Temperature control: Mild heating accelerates complex formation but excessive heat can cause decomposition or ligand dissociation.

- Ligand purity: High purity 1,10-phenanthroline ensures better yields and fewer side products.

- Counterion influence: Chloride ions stabilize the complex and influence crystal packing; substitution with other halides (bromide, iodide) alters solubility and crystal habit.

Summary Table of Preparation Methods

| Method | Cobalt Source | Ligand | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct mixing | CoCl3·6H2O | 1,10-phenanthroline (3 eq) | Aqueous, RT to 60 °C, 4 h | 65–70 | Simple, widely used |

| Oxidation in situ | CoCl2 + H2O2 | 1,10-phenanthroline | Aqueous, RT, 3–6 h | 60–75 | Requires oxidant |

| Solvothermal | Co(NO3)2 + SnI2 | 1,10-phenanthroline | Ethanol, 433 K, 3 days | Variable | Produces high-quality crystals |

| Mixed halide synthesis | Co(III) salts | 1,10-phenanthroline | Aqueous, RT | 60–70 | Yields bromide/chloride mixed complexes |

Chemical Reactions Analysis

Types of Reactions: Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in electron transfer reactions, where it acts as an oxidant.

Substitution Reactions: The compound can undergo ligand exchange reactions, where the 1,10-phenanthroline ligands can be replaced by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation-Reduction: Common reagents include iodide ions and thiosulfate ions in acidic media

Substitution: Various ligands can be introduced in the presence of suitable solvents and reaction conditions.

Major Products:

Reduction Products: When reduced, the compound forms cobalt(II) complexes.

Substitution Products: Depending on the ligands introduced, various cobalt(III) complexes can be formed.

Scientific Research Applications

Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate exerts its effects is primarily through electron transfer. The cobalt center can undergo redox changes, facilitating various chemical reactions. The 1,10-phenanthroline ligands stabilize the cobalt center and participate in the coordination chemistry that dictates the compound’s reactivity .

Comparison with Similar Compounds

Key Observations :

- Ligand Effects: Phenanthroline’s rigid aromatic structure enhances π-backbonding, stabilizing higher oxidation states (e.g., Co(III)) compared to flexible ethylenediamine or monodentate ammonia ligands.

- Hydration State : The pentahydrate form of [Co(phen)₃]Cl₃ improves solubility in DSSC electrolytes, whereas [Co(en)₃]Cl₃·2H₂O’s dihydrate form balances stability and solubility for biomolecular applications .

Counterion and Crystal Structure Influences

Counterions modulate solubility and crystal packing. For instance:

- [Co(phen)₃]Cl₃·5H₂O’s chloride ions facilitate aqueous solubility, critical for DSSCs.

- Copper analogs like Cu(phen)₃₂·H₂O (triflate counterions) adopt triclinic crystal systems (space group P1), contrasting with chloride-based complexes’ lattice arrangements .

Biological Activity

Tris(1,10-phenanthroline)cobalt(III) trichloride pentahydrate, commonly referred to as [Co(phen)₃]Cl₃·5H₂O, is a coordination compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial properties, interactions with DNA, and potential anticancer effects.

Chemical Structure and Properties

The compound is characterized by a cobalt(III) ion coordinated to three 1,10-phenanthroline ligands. Its molecular formula is C₁₂H₉Cl₃CoN₃·5H₂O, with a molecular weight of approximately 400.4 g/mol. The structure can be represented as follows:

- Cobalt center : Co(III)

- Ligands : 1,10-phenanthroline (phen)

- Counter ions : Chloride ions (Cl⁻)

- Water of hydration : Five water molecules

Synthesis and Characterization

The synthesis typically involves the reaction of cobalt(II) chloride with 1,10-phenanthroline in an aqueous solution followed by oxidation to form the cobalt(III) complex. Characterization methods include:

- X-ray Diffraction (XRD) : To determine crystal structure.

- Nuclear Magnetic Resonance (NMR) : For confirming ligand coordination.

- UV-Vis Spectroscopy : To study electronic transitions.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it is effective against pathogens such as:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

Table 1: Antimicrobial Activity Against Bacteria

| Microbe | Concentration (µg/disc) | Zone of Inhibition (mm) |

|---|---|---|

| S. aureus | 250 | 15 |

| 500 | 18 | |

| 1000 | 21 | |

| E. coli | 250 | 20 |

| 500 | 22 | |

| 1000 | 25 |

Studies indicate that the complex's mechanism of action may involve disruption of microbial cell membranes and interference with essential metabolic processes.

Interaction with DNA

Research has demonstrated that Tris(1,10-phenanthroline)cobalt(III) can interact with DNA, leading to structural changes. Atomic force microscopy studies show that the compound can induce condensation of DNA, which may enhance its potential as a therapeutic agent in cancer treatment.

The interaction is believed to involve intercalation between DNA bases, which stabilizes the double helix structure and may inhibit replication processes.

Anticancer Potential

Tris(1,10-phenanthroline)cobalt(III) has been investigated for its anticancer properties. The complex has shown cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study

In studies involving human cancer cell lines, the compound exhibited a significant reduction in cell viability at micromolar concentrations. The proposed mechanisms include:

- Induction of oxidative stress

- Inhibition of proteasomal activity

- Modulation of apoptotic pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.